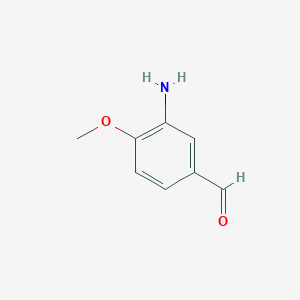

3-Amino-4-methoxybenzaldehyde

Vue d'ensemble

Description

It belongs to the class of aromatic compounds and is widely used in various fields of scientific research and industry. This compound is characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzaldehyde ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 3-Amino-4-methoxybenzaldehyde can be achieved through several synthetic routes. One common method involves the nitration of 4-methoxybenzaldehyde to form 4-methoxy-3-nitrobenzaldehyde, followed by reduction to yield this compound . The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality of the compound .

Analyse Des Réactions Chimiques

Synthetic Preparation via Nitro Group Reduction

The compound is commonly synthesized through catalytic hydrogenation or chemical reduction of its nitro precursor (4-methoxy-3-nitrobenzaldehyde):

Reaction Scheme:

Key Data:

| Method | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Iron-mediated reduction | Fe powder, AcOH, EtOH/H₂O at 75°C | ~85% | |

| Sodium dithionite method | Na₂S₂O₄, K₂CO₃ in CH₂Cl₂/H₂O | 77% |

Mechanism:

-

The nitro group (-NO₂) undergoes six-electron reduction to -NH₂ via intermediate nitroso and hydroxylamine stages .

Diazotization and Azo Coupling

The aromatic amino group participates in diazotization, enabling the synthesis of azo dyes and heterocyclic compounds.

Reaction Scheme:

Key Conditions:

Imine Formation

The aldehyde group reacts with primary amines to form Schiff bases, critical in coordination chemistry and drug design.

Reaction Scheme:

Mechanistic Steps:

-

Protonation of the carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by the amine.

Applications:

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring directs incoming electrophiles to specific positions:

Regioselectivity:

-

Amino group (-NH₂): Strongly activating, ortho/para-directing.

-

Methoxy group (-OCH₃): Moderately activating, meta-directing.

Observed Reactions:

-

Nitration: Occurs preferentially at the 5- or 6-position relative to -NH₂.

-

Sulfonation: Requires fuming H₂SO₄ due to deactivation by -NH₂.

Nucleophilic Reactions at the Aldehyde Group

The aldehyde functionality undergoes typical carbonyl reactions:

Acetylation of Amino Group:

Utility: Protects -NH₂ during multi-step syntheses .

Coordination Chemistry

The compound acts as a tridentate ligand via -NH₂, -OCH₃, and -CHO groups:

Example Complex:

Biological Activity Modulation

Derivatives show potential in:

| Activity | Structural Modification | Reference |

|---|---|---|

| Antimicrobial | Azo-linked sulfonamides | |

| Anticancer | Schiff base-metal complexes | |

| Corrosion Inhibition | Adsorption on metal surfaces |

Applications De Recherche Scientifique

Pharmaceutical Chemistry

One of the primary applications of 3-Amino-4-methoxybenzaldehyde is as an intermediate in the synthesis of pharmaceutical compounds. Its reactive functional groups facilitate various chemical reactions, making it a valuable building block for more complex molecules. Specifically, it has been utilized in synthesizing derivatives that exhibit biological activity against several diseases, including cancer .

Case Studies in Drug Development

- Synthesis of Anticancer Compounds : Researchers have synthesized novel N-benzylidene derivatives of 3-amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine using this compound. These derivatives showed promising cytotoxic activities against tumor cell lines, indicating potential for further development as anticancer agents .

- Biological Activity Studies : Preliminary studies have indicated that this compound may interact with various biological targets, including proteins and enzymes. This interaction suggests its potential role in drug design and development by influencing enzyme activity and protein interactions .

Material Science Applications

In addition to its pharmaceutical applications, this compound has been explored for use in material science, particularly in the development of nanoparticles and coordination compounds.

Nanoparticle Synthesis

The compound can serve as a ligand in the synthesis of metal-polyphenol nanoparticles, which have shown promise in biomedical applications such as drug delivery and bioimaging. These nanoparticles leverage the properties of polyphenols for enhanced stability and functionality .

Mécanisme D'action

The mechanism of action of 3-Amino-4-methoxybenzaldehyde involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

3-Amino-4-methoxybenzaldehyde can be compared with other similar compounds, such as:

4-Amino-3-methoxybenzaldehyde: Similar structure but with the amino and methoxy groups swapped.

3-Amino-4-hydroxybenzaldehyde: Similar structure with a hydroxy group instead of a methoxy group.

3-Amino-4-methylbenzaldehyde: Similar structure with a methyl group instead of a methoxy group.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and biological activity .

Activité Biologique

3-Amino-4-methoxybenzaldehyde (C₈H₉NO₂) is an organic compound that has garnered attention due to its potential biological activities. This compound features a benzene ring substituted with an amino group (), a methoxy group (), and an aldehyde group (). The unique structure of this compound suggests various interactions with biological systems, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound is characterized as follows:

- Molecular Formula : C₈H₉NO₂

- Functional Groups :

- Amino group:

- Methoxy group:

- Aldehyde group:

This arrangement creates a unique electronic environment that may influence its reactivity and interaction with biological targets.

Antioxidant Activity

Research has indicated that this compound exhibits significant antioxidant properties. A study utilizing the DPPH radical scavenging method demonstrated that derivatives of this compound can scavenge free radicals effectively, outperforming well-known antioxidants such as ascorbic acid. The antioxidant activity was quantified, showing that certain derivatives had scavenging activities approximately 1.4 times higher than ascorbic acid .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies revealed that certain derivatives displayed cytotoxic effects on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. Notably, the compounds were found to be more cytotoxic against U-87 cells, indicating selective activity against specific cancer types .

Enzyme Interaction

Preliminary studies suggest that this compound may interact with various enzymes and proteins, potentially influencing their activity. The binding affinity and reactivity of this compound with biological macromolecules are areas of ongoing research, aiming to elucidate its mechanisms of action in drug design.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antioxidant Study :

- Method : DPPH radical scavenging assay.

- Findings : Certain derivatives showed antioxidant activity exceeding that of vitamin C, indicating potential for therapeutic applications in oxidative stress-related conditions.

- Anticancer Activity :

Comparative Analysis with Similar Compounds

The following table compares the structural features and biological activities of this compound with related compounds:

| Compound Name | Structure Features | Similarity Index |

|---|---|---|

| This compound | Benzene ring with amino and methoxy groups | 0.89 |

| Methyl 3-amino-4-methoxybenzoate | Ester derivative with similar functional groups | 0.86 |

| 4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde | Dihydro derivative with additional cyclic structure | 0.77 |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Hydroxyl group instead of amino group | 0.74 |

This table illustrates the uniqueness of this compound's combination of functional groups, which contribute to its distinct reactivity patterns and biological activities compared to similar compounds.

Propriétés

IUPAC Name |

3-amino-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXWVKDLWPHIKHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70566542 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351003-10-6 | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351003-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70566542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.